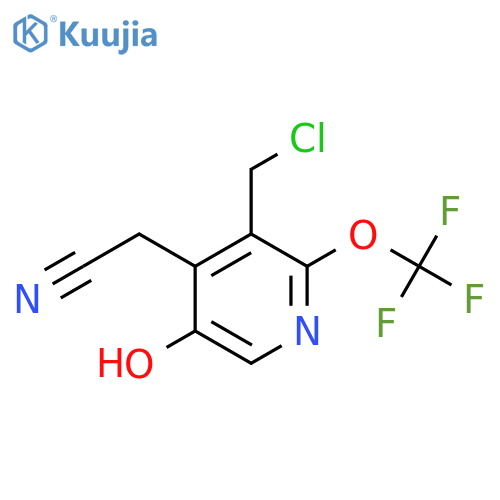Cas no 1804831-58-0 (3-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-4-acetonitrile)

1804831-58-0 structure
商品名:3-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-4-acetonitrile
CAS番号:1804831-58-0
MF:C9H6ClF3N2O2
メガワット:266.604351520538
CID:4833948
3-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-4-acetonitrile
-
- インチ: 1S/C9H6ClF3N2O2/c10-3-6-5(1-2-14)7(16)4-15-8(6)17-9(11,12)13/h4,16H,1,3H2
- InChIKey: IAYAHIIDLGWKLJ-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(=NC=C(C=1CC#N)O)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 304
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 66.1
3-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-4-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029093393-1g |
3-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-4-acetonitrile |
1804831-58-0 | 97% | 1g |
$1,460.20 | 2022-04-01 |
3-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-4-acetonitrile 関連文献
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
1804831-58-0 (3-(Chloromethyl)-5-hydroxy-2-(trifluoromethoxy)pyridine-4-acetonitrile) 関連製品
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
